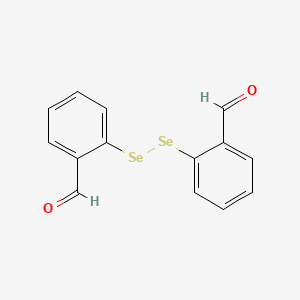
Bis(ortho-formylphenyl)diselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diselanediyldibenzaldehyde: is an organoselenium compound characterized by the presence of two selenium atoms bridging two benzaldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diselanediyldibenzaldehyde typically involves the reaction of benzaldehyde derivatives with selenium reagents. One common method is the oxidative coupling of benzaldehyde with elemental selenium in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of 2,2’-Diselanediyldibenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Diselanediyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted benzaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2’-Diselanediyldibenzaldehyde is used as a precursor in the synthesis of complex organoselenium compounds. It is also employed in the development of new catalytic systems for organic transformations .
Biology and Medicine: Its ability to generate reactive oxygen species (ROS) makes it a candidate for targeted cancer therapies .
Industry: In materials science, 2,2’-Diselanediyldibenzaldehyde is used in the fabrication of advanced materials, such as covalent organic frameworks (COFs) with unique electronic and photophysical properties .
Wirkmechanismus
The mechanism of action of 2,2’-Diselanediyldibenzaldehyde involves the interaction of its selenium atoms with biological molecules. The selenium atoms can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound selectively targets cancer cells with high ROS levels, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2,2’-Disulfanyldibenzaldehyde: Contains sulfur atoms instead of selenium.
2,2’-Dithiodibenzaldehyde: Another sulfur analog with different reactivity.
2,2’-Dibenzothiazyl disulfide: A related compound with nitrogen and sulfur atoms.
Uniqueness: 2,2’-Diselanediyldibenzaldehyde is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to sulfur analogs. The selenium atoms enhance the compound’s ability to generate ROS, making it more effective in applications requiring oxidative stress induction .
Eigenschaften
Molekularformel |
C14H10O2Se2 |
|---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
2-[(2-formylphenyl)diselanyl]benzaldehyde |
InChI |
InChI=1S/C14H10O2Se2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-10H |
InChI-Schlüssel |
HBSDICMOMPHTAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)[Se][Se]C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


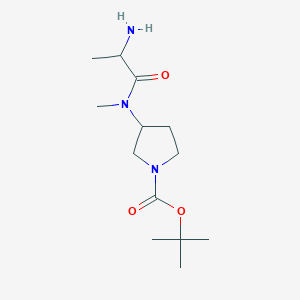

![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
![4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
![Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14794543.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)
![1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14794561.png)
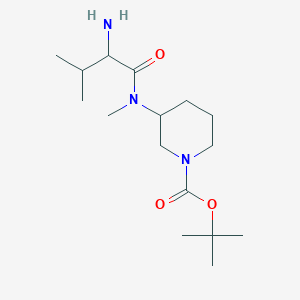
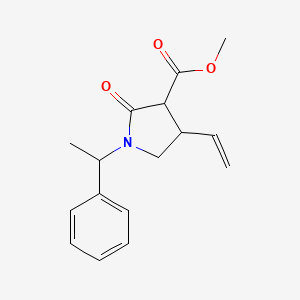
![3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14794584.png)
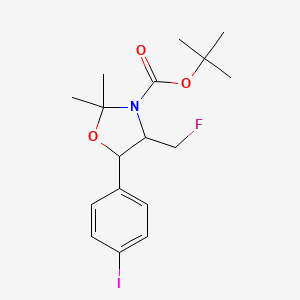
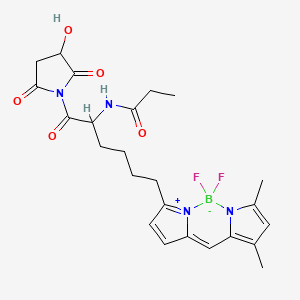
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14794614.png)
